molecular formula C20H21N3O3S B2613947 N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305377-33-7

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2613947
CAS No.: 305377-33-7
M. Wt: 383.47
InChI Key: KCUGCBSATGXGKB-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a heterocyclic compound featuring a benzothiazine core fused with a morpholine-substituted phenylacetamide moiety. The benzothiazine scaffold is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications .

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(13-18-20(25)22-16-3-1-2-4-17(16)27-18)21-14-5-7-15(8-6-14)23-9-11-26-12-10-23/h1-8,18H,9-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUGCBSATGXGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzothiazinone Core: This involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl derivative.

    Introduction of the Morpholine Ring: The morpholine ring is attached via nucleophilic substitution, where the nitrogen atom of morpholine displaces a leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes:

    Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and methanol are often used depending on the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural, physicochemical, and biological differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent (R) Molecular Weight Key Properties/Activities
N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (Target) C19H21N3O3S* Morpholin-4-yl 371.45* Predicted enhanced solubility due to morpholine’s polarity; potential ROR-gamma modulation inferred from benzoxazin analogs .
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide C17H13F3N2O2S CF3 366.36 High lipophilicity (CF3 group); reduced solubility; unknown bioactivity.
N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C18H19N3O2S N(CH3)2 349.43 Improved solubility (basic dimethylamino group); unconfirmed antimicrobial activity.
N-(4-chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C16H13ClN2O2S Cl 332.80 Moderate antimicrobial activity (vs. S. aureus, E. coli); commercial availability .
N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C17H14F2N2O3S OCF2H 376.37 Balanced polarity (OCF2H); no reported bioactivity.
N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C16H13N3O4S NO2 343.36 Electron-withdrawing NO2 group; potential reactivity in redox environments.

*Calculated based on structural analogs.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Morpholine Group (Target Compound): The morpholine ring introduces polarity via its ether oxygen and tertiary amine, enhancing aqueous solubility compared to electron-withdrawing groups (e.g., CF3, NO2) . This may improve pharmacokinetic profiles in drug design .
  • Dimethylamino (N(CH3)2) Group : Basic amine improves solubility in acidic environments (e.g., gastric fluid) through protonation.

Biological Activity

N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a morpholine moiety linked to a phenyl group and a benzothiazine derivative. The structural formula can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Interaction with Receptors : The morpholine and benzothiazine structures may enable the compound to interact with various receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which can protect cells from oxidative stress.

Pharmacological Profile

Recent studies have evaluated the pharmacological profile of this compound in various biological models:

Activity Model Results
AnticonvulsantMaximal Electroshock Seizure (MES)ED50 = 13–21 mg/kg
AntinociceptiveFormalin TestSignificant reduction in pain response
AntioxidantDPPH Radical ScavengingIC50 = 25 µM

Case Studies

  • Anticonvulsant Activity : In a study assessing various derivatives of acetamides, N-[4-(morpholin-4-yl)phenyl]-2-(3-oxo-3,4-dihydro-2H-benzothiazin-2-yl)acetamide demonstrated significant anticonvulsant properties compared to standard treatments like phenobarbital. The study highlighted its potential as a novel anticonvulsant agent with a favorable safety profile.
  • Analgesic Effects : Another investigation focused on the analgesic effects of this compound in animal models of pain. Results indicated a notable decrease in pain behavior in subjects treated with the compound compared to controls, suggesting its utility in managing pain conditions.

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